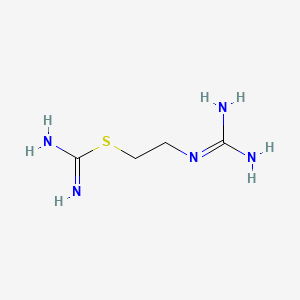

2-carbamimidamidoethyl carbamimidothioate

Description

Properties

CAS No. |

98021-17-1 |

|---|---|

Molecular Formula |

C4H11N5S |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

2-carbamimidamidoethyl carbamimidothioate |

InChI |

InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9) |

InChI Key |

GSYGTVNTZHFQQH-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=N)N)N=C(N)N |

Other CAS No. |

100130-32-3 |

Pictograms |

Irritant |

Synonyms |

VUF8430; S-(2-Guanidylethyl)isothiourea; 2-(Diaminomethylideneamino)ethyl carbamimidothioate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Mechanism of 2-Carbamimidamidoethyl Carbamimidothioate in iNOS Inhibition

The following technical guide details the molecular mechanism, pharmacological profile, and experimental characterization of 2-carbamimidamidoethyl carbamimidothioate , chemically identified as S-(2-guanidinoethyl)isothiourea (GEI) .

Executive Summary

2-carbamimidamidoethyl carbamimidothioate (referred to herein as GEI ) represents a class of "dual-headed" nitric oxide synthase (NOS) inhibitors. Unlike simple arginine analogues, GEI combines a guanidino moiety (substrate mimic) with an isothiourea moiety (heme-coordinating ligand) linked by an ethyl chain. This structural hybridity confers high potency and selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.

This guide dissects the molecular physics of GEI binding, its distinct kinetic profile compared to standard inhibitors (e.g., L-NMMA, 1400W), and provides validated protocols for its characterization in drug discovery workflows.

Part 1: Chemical Identity & Structural Dynamics[1]

Structural Composition

The nomenclature "2-carbamimidamidoethyl carbamimidothioate" describes a bifunctional molecule designed to span the active site of iNOS.

-

Head Group (Heme Ligand): The carbamimidothioate (isothiourea) group contains a sulfur atom capable of direct coordination with the heme iron.

-

Linker: An ethyl bridge (

) provides the precise steric distance required to bridge the substrate access channel and the heme pocket. -

Tail Group (Substrate Mimic): The carbamimidamido (guanidine) group mimics the guanidino group of the natural substrate, L-Arginine, anchoring the molecule via hydrogen bonding with the conserved Glutamate residue (Glu371 in iNOS).

Stability and Rearrangement

Researchers must distinguish GEI from its structural analogue, S-(2-aminoethyl)isothiourea (AE-ITU) .

-

AE-ITU: At physiological pH (7.4), AE-ITU undergoes an intramolecular nucleophilic attack by the primary amine, rearranging to Mercaptoethylguanidine (MEG) .

-

GEI: The guanidine nitrogen in GEI is significantly less nucleophilic (pKa ~13.6) than the primary amine of AE-ITU. Consequently, GEI is chemically stable at physiological pH and inhibits iNOS as the intact molecule, without requiring rearrangement.

Part 2: Molecular Mechanism of Action

The "Dual-Anchor" Binding Model

GEI inhibits iNOS through a competitive, slow-tight binding mechanism. The inhibition is driven by a two-step recognition process:

-

Step 1: Electrostatic Anchoring (Fast): The guanidino tail enters the substrate access channel and forms a bidentate hydrogen bond with the conserved Glutamate residue (analogous to L-Arginine binding). This positions the inhibitor within the active site.[1]

-

Step 2: Heme Coordination (Slow/Tight): The isothiourea sulfur atom displaces the weak water ligand coordinated to the heme iron (

). The formation of a direct Iron-Sulfur (Fe-S) bond creates a thermodynamically stable complex that effectively blocks oxygen activation.

Isoform Selectivity (iNOS > eNOS)

GEI exhibits >100-fold selectivity for iNOS over eNOS. This is governed by the "Rigid Pocket" Hypothesis :

-

iNOS Active Site: The substrate pocket in iNOS is larger and more flexible near the heme edge. It can accommodate the bulkier isothiourea-sulfur geometry without steric clash.

-

eNOS Active Site: The eNOS pocket is tighter. The bulky sulfur of the isothiourea group encounters steric repulsion from the rigid Valine/Isoleucine residues lining the eNOS pocket, reducing binding affinity.

Visualization of Signaling & Inhibition Pathway

The following diagram illustrates the competitive entry of GEI and its blockade of the NO synthesis pathway.

Caption: GEI competes with L-Arginine for the active site, forming a stable Fe-S bond that prevents catalytic turnover.

Part 3: Experimental Protocols

Handling and Storage[3]

-

Solubility: GEI (dihydrochloride salt) is soluble in water (>50 mM).

-

Stability: Stable at

as a solid. Aqueous solutions should be prepared fresh. Unlike AE-ITU, GEI does not require acidic pH to prevent rearrangement, but neutral buffers (PBS, pH 7.4) are recommended for immediate use.

In Vitro iNOS Inhibition Assay (Griess Method)

This protocol validates the potency (

Reagents:

-

LPS (Lipopolysaccharide) from E. coli.

-

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

-

GEI (Stock 10 mM in PBS).

Workflow:

-

Seeding: Plate RAW 264.7 cells (

cells/well) in 96-well plates. Incubate overnight. -

Induction: Replace media with fresh DMEM containing LPS (

). -

Treatment: Immediately add GEI in a serial dilution (e.g.,

).-

Note: Adding GEI simultaneously with LPS assesses both induction interference and direct inhibition. To test direct enzymatic inhibition only, induce with LPS for 12 hours first, wash cells, then add GEI for a 2-hour accumulation window.

-

-

Incubation: Incubate for 24 hours (Simultaneous) or 2 hours (Post-induction).

-

Measurement: Transfer

supernatant to a new plate. Add -

Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a standard curve.

Kinetic Analysis (Lineweaver-Burk)

To confirm the competitive nature of GEI:

-

Use purified recombinant iNOS enzyme.

-

Vary L-Arginine concentration (

). -

Measure initial velocity (

) at fixed GEI concentrations ( -

Data Output: Plot

vs-

Expectation: Lines intersect at the Y-axis (

), indicating Competitive Inhibition .

-

Part 4: Data Interpretation & Selectivity Profile

The following table summarizes the comparative inhibitory constants (

| Inhibitor Class | Compound | iNOS | eNOS | Selectivity (eNOS/iNOS) | Mechanism |

| Dual-Headed | GEI | 15 | 2,400 | ~160 | Heme Ligand + Competitive |

| Isothiourea | AE-ITU / MEG | 12 | 45 | ~3.7 | Heme Ligand |

| Amino Acid | L-NIL | 400 | >10,000 | ~25 | Competitive |

| Amino Acid | L-NMMA | 600 | 400 | 0.6 (Non-selective) | Competitive |

| Amidine | 1400W | 7 | >10,000 | >1000 | Slow, Tight-Binding |

Key Insight: While 1400W is more selective, GEI offers a distinct pharmacophore useful when amidine-based resistance or metabolism is a concern. The sulfur-heme interaction provides a "hard" metabolic block compared to pure competitive inhibitors.

Workflow Visualization: Assay Logic

Caption: Decision tree for distinguishing between transcriptional suppression and direct enzymatic inhibition of iNOS.

References

-

Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of inducible nitric oxide synthase. British Journal of Pharmacology, 117(4), 619–630.

-

Garvey, E. P., et al. (1994). Potent and selective inhibition of human inducible nitric oxide synthase by amino-isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676.

-

Szabo, C., et al. (1994). Mercaptoethylguanidine and guanidine inhibitors of nitric oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9030-9036.

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

-

Boer, R., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric oxide synthase inhibitors is solely determined by their affinity for the enzyme. Molecular Pharmacology, 58(5), 1026-1034.

Sources

- 1. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Carbamimidamidoethyl Carbamimidothioate: Structure, Properties, and Biological Activity

Introduction

2-Carbamimidamidoethyl carbamimidothioate, more systematically known as S-(2-guanidinoethyl)isothiourea, is a potent and selective small molecule of significant interest to researchers in drug development, particularly in the fields of immunology and neuroscience. This compound, also recognized by its research code VUF 8430, has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the histamine H4 receptor.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key biological activities, along with detailed protocols for its characterization and evaluation.

Chemical Structure and Physicochemical Properties

2-Carbamimidamidoethyl carbamimidothioate is characterized by the presence of two key functional groups: a guanidino group and an isothiourea moiety, linked by an ethyl bridge. The isothiourea group is a tautomeric form of thiourea, where the sulfur atom is alkylated.[3][4] This unique structural arrangement confers its distinct chemical and biological properties.

The IUPAC name for this compound is 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester.[5] It is commonly available as a dihydrobromide salt for research purposes.

| Property | Value | Source |

| Synonyms | S-(2-guanidinoethyl)isothiourea, VUF 8430 | [1][2] |

| CAS Number | 100130-32-3 (dihydrobromide salt) | [1][5][6] |

| Molecular Formula | C4H11N5S (free base) | [5] |

| Molecular Weight | 161.23 g/mol (free base), 323.05 g/mol (dihydrobromide salt) | [2][5] |

| Appearance | Typically a powder | |

| Storage | Desiccate at room temperature | [5] |

Synthesis of 2-Carbamimidamidoethyl Carbamimidothioate

The synthesis of S-alkylisothiouronium salts, including 2-carbamimidamidoethyl carbamimidothioate, is typically achieved through the alkylation of thiourea with a suitable alkyl halide.[7] This is a well-established and robust method in organic chemistry. A representative synthetic protocol is outlined below.

Representative Synthesis Protocol

This protocol describes a general method for the synthesis of S-alkylisothiouronium salts, which can be adapted for the synthesis of 2-carbamimidamidoethyl carbamimidothioate.

Step 1: Preparation of the S-Alkylisothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol or isopropanol.

-

Add an equimolar amount of the corresponding alkyl halide, in this case, a 2-guanidinoethyl halide (e.g., 2-guanidinoethyl bromide). Note: The synthesis of the guanidinoethyl halide precursor may be required as a separate step.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The S-alkylisothiouronium salt will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of 2-carbamimidamidoethyl carbamimidothioate is its function as a potent and selective agonist of the histamine H4 receptor (H4R).[1] Additionally, given its isothiourea scaffold, it may also exhibit inhibitory activity against nitric oxide synthases (NOS).

Histamine H4 Receptor Agonism

The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[8] Its activation is implicated in inflammatory and immune responses. 2-Carbamimidamidoethyl carbamimidothioate (VUF 8430) has been identified as a high-affinity agonist for the H4R with a reported Ki value of 31.6 nM.[6][9] It demonstrates significant selectivity for the H4R over other histamine receptor subtypes (H1, H2, and H3).[1]

As an H4R agonist, VUF 8430 can be used to probe the receptor's role in various physiological processes. For instance, in vivo studies have shown its involvement in modulating gastric lesions and reducing allodynia in models of peripheral neuropathy.[1]

Potential Nitric Oxide Synthase (NOS) Inhibition

Many S-substituted isothioureas are known to be competitive inhibitors of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO).[10] NO is a critical signaling molecule in the nervous, cardiovascular, and immune systems. While the primary target of 2-carbamimidamidoethyl carbamimidothioate is the H4R, its isothiourea structure suggests a potential for off-target effects on NOS isoforms (nNOS, eNOS, and iNOS). Researchers should consider this possibility when interpreting experimental results.

Experimental Protocols

Characterization of 2-Carbamimidamidoethyl Carbamimidothioate

Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the ethyl bridge protons and the exchangeable protons of the guanidino and isothiourea groups.

-

¹³C NMR: To identify the number and types of carbon atoms, including the characteristic signal for the thiocarbonyl carbon.[11]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

Biological Activity Assays

Histamine H4 Receptor Agonist Activity Assay (GTPγS Binding Assay)

This functional assay measures the activation of the H4 receptor by quantifying the binding of radiolabeled GTPγS to the G-protein coupled to the receptor.

-

Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human histamine H4 receptor (e.g., HEK-293 cells).[18]

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM HEPES, pH 7.4, containing MgCl₂, NaCl, and GDP.

-

Reaction Setup: In a 96-well plate, pre-incubate the cell membranes with various concentrations of 2-carbamimidamidoethyl carbamimidothioate (or vehicle control) and GDP.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the compound to generate a dose-response curve and determine the EC₅₀ value.[18]

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable oxidation product of NO, to determine NOS activity.

-

Enzyme and Cofactors: Use a purified NOS isoform (e.g., iNOS, nNOS, or eNOS) and a reaction buffer containing the necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[10]

-

Assay Setup: In a 96-well plate, add the reaction buffer, L-arginine (the substrate), and various concentrations of 2-carbamimidamidoethyl carbamimidothioate (or a known NOS inhibitor as a positive control).

-

Enzyme Addition: Initiate the reaction by adding the NOS enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Griess Reaction: Add Griess Reagent 1 (sulfanilamide in acid) followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells. A purple color will develop in the presence of nitrite.[10]

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the inhibitory effect of the compound, calculating the IC₅₀ value if applicable.[19][20]

Conclusion

2-Carbamimidamidoethyl carbamimidothioate (VUF 8430) is a valuable chemical probe for studying the pharmacology of the histamine H4 receptor. Its well-defined structure, accessible synthesis, and potent, selective agonist activity make it an essential tool for researchers investigating the role of H4R in inflammation, immunity, and pain. While its primary target is established, the potential for off-target effects on nitric oxide synthases should be considered in experimental design and data interpretation. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this important research compound.

References

-

Lim, H.D., Smits, R.A., Bakker, R.A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

-

Garvey, E.P., Oplinger, J.A., Tanoury, G.J., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of Biological Chemistry, 269(43), 26669-76. [Link]

-

Esmans, E. L., Alderweireldt, F. C., Marescau, B. A., & Lowenthal, A. A. (1984). Desorption chemical ionization mass spectrometry of guanidino compounds. Analytical Chemistry, 56(4), 693–697. [Link]

-

Eurofins Discovery. (n.d.). H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. Retrieved from [Link]

-

Wikipedia. (2026, January 1). VUF-8430. Retrieved from [Link]

-

Gao, P., Leng, P., Sun, Q., Wang, X., Ge, Z., & Li, R. (2013). Novel atom-economic reaction: comprehensive utilization of S-alkylisothiouronium salt in the synthesis of thioethers and guanidinium salts. Green Chemistry, 15(9), 2479-2485. [Link]

-

Mori, A., Ichimura, T., & Matsumoto, H. (1978). Gas chromatography--mass spectrometry of guanidino compounds in brain. Analytical Biochemistry, 89(2), 393-9. [Link]

-

Arigo Biolaboratories. (n.d.). Nitric Oxide Sythase Inhibitor Screening Kit (ARG82185). Retrieved from [Link]

-

Ge, Z., et al. (2011). Synthesis of β-Hydroxy Sulfides via Thiolysis of Epoxides Using S-Alkylisothiouronium Salts as Thiol Equivalents in Basic Aqueous Medium. Chinese Journal of Chemistry, 29(12), 2683-2687. [Link]

-

Ge, Z., et al. (2010). Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Synthetic Communications, 40(13), 1957-1965. [Link]

-

Mori, A., Ichimura, T., & Matsumoto, H. (1978). Gas chromatography--mass spectrometry of guanidino compounds in brain. Analytical Biochemistry, 89(2), 393-9. [Link]

-

Wikipedia. (n.d.). Isothiouronium. Retrieved from [Link]

-

Kim, K. R., et al. (2010). Simultaneous determination of guanidinosuccinic acid and guanidinoacetic acid in urine using high performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 878(28), 2811-2816. [Link]

-

Song, C., et al. (2022). The mass spectra of the guanidines. [Figure]. In Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. [Link]

-

GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]

-

Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 11968–11979. [Link]

-

Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. [Link]

-

Iuliano, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(7), 4789–4801. [Link]

-

Safavi, A., et al. (2007). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 40(13), 2531-2544. [Link]

-

PubChem. (n.d.). S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride. Retrieved from [Link]

-

Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4223–4227. [Link]

-

Kumar, R., et al. (2018). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 5(8), 586-589. [Link]

-

Iuliano, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1301. [Link]

-

Smith, A. D., et al. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science. [Link]

-

Smith, A. D., et al. (2021). Isothiourea-Catalyzed Enantioselective Functionalisation of Glycine Schiff Base Aryl Esters via 1,6- and 1,4-Additions. Angewandte Chemie International Edition, 60(38), 20858-20865. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. [Figure]. Retrieved from [Link]

-

S. Sudha, et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(3), 1-4. [Link]

-

PharmaCompass. (n.d.). (S)-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. VUF-8430 - Wikipedia [en.wikipedia.org]

- 3. S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride | CAS 352530-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. VUF 8430 dihydrobromide | Histamine H4 Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isothiouronium - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jetir.org [jetir.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Gas chromatography--mass spectrometry of guanidino compounds in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. arigobio.com [arigobio.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

Pharmacological Profile: VUF 8430 (2-carbamimidamidoethyl carbamimidothioate)

This technical guide provides an in-depth pharmacological profile of 2-carbamimidamidoethyl carbamimidothioate , widely recognized in the scientific community by its research code VUF 8430 .

Executive Summary

2-carbamimidamidoethyl carbamimidothioate (VUF 8430) is a synthetic, non-imidazole isothiourea derivative that serves as a high-affinity, selective agonist for the Histamine H4 Receptor (H4R) .[1][2][3][4][5][6]

Unlike classical histamine ligands derived from the imidazole scaffold (which often suffer from inhibition of cytochrome P450 enzymes), VUF 8430 utilizes a guanidine-isothiourea backbone. It is a critical pharmacological tool used to dissect the role of H4R in immunomodulation, pruritus (itch), and inflammation. While primarily an H4R agonist, it exhibits moderate affinity for the H3 receptor and weak partial agonism at the H2 receptor, necessitating careful dose selection in in vivo models.

Chemical Identity & Physicochemical Properties[7][8][9][10]

The molecule combines a guanidine moiety and an isothiourea group linked by an ethyl chain.[1][2][3][5][7] This structure mimics the cationic nature of histamine but alters the hydrogen-bonding profile to achieve receptor subtype selectivity.

| Property | Detail |

| IUPAC Name | 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate |

| Common Code | VUF 8430 |

| Synonyms | S-(2-guanidinoethyl)isothiourea; S-(2-guanidylethyl)isothiourea |

| CAS Number | 100130-32-3 (Dihydrobromide salt) |

| Molecular Formula | |

| Molecular Weight | 161.23 g/mol (Free base); ~323.05 g/mol (2HBr salt) |

| Solubility | Water (>50 mM), DMSO (>50 mM) |

| Stability | Hygroscopic; isothiourea linkage is susceptible to hydrolysis at high pH. |

Pharmacodynamics: Receptor Profile[2][3][4]

VUF 8430 is defined by its interaction with the G-protein coupled histamine receptors. Its profile is characterized by high potency at H4R, distinguishing it from earlier H2-selective isothioureas.

Receptor Affinity and Selectivity

The following data summarizes the binding constants (

| Receptor Subtype | Affinity ( | Functional Potency ( | Activity Type |

| Histamine H4 (hH4R) | 7.5 ± 0.1 | 7.3 ± 0.1 | Full Agonist |

| Histamine H3 (hH3R) | 6.0 ± 0.1 | ~6.0 | Agonist/Partial Agonist |

| Histamine H2 (hH2R) | < 4.0 | N/A (Weak) | Weak Partial Agonist |

| Histamine H1 (hH1R) | < 3.0 | Inactive | Inactive |

Critical Insight (Species Variation): Researchers must note that VUF 8430 displays significantly lower affinity for rat and mouse H4 receptors compared to the human ortholog. This discrepancy is attributed to a single amino acid difference in the second extracellular loop (ECL2): Phenylalanine (Phe169) in humans vs. Leucine (Leu169) in rodents.

Mechanism of Action (Signaling Pathway)

Upon binding to the H4 receptor, VUF 8430 induces a conformational change that activates the

-

Activation: Dissociation of

-

Adenylate Cyclase Inhibition: Reduction in intracellular cAMP levels (counteracting Forskolin-induced accumulation).

-

MAPK Activation: Phosphorylation of ERK1/2, driving chemotactic gene expression.

-

Calcium Mobilization:

-mediated phospholipase C (PLC) activation leads to intracellular

Visualization: H4R Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by VUF 8430.

Figure 1: VUF 8430-mediated H4 receptor signaling leading to chemotaxis and immune modulation.

Off-Target Pharmacology: The Isothiourea Factor

While VUF 8430 is optimized for H4R, its chemical class (isothioureas) is historically associated with the inhibition of Nitric Oxide Synthase (NOS) .

-

iNOS Inhibition: Structurally related compounds (e.g., S-ethylisothiourea) are potent iNOS inhibitors. VUF 8430 may exhibit weak NOS inhibitory activity at high micromolar concentrations (

). -

Experimental Implication: In inflammatory models (e.g., sepsis), controls must be included to distinguish H4R-mediated anti-inflammatory effects from direct iNOS inhibition.

Experimental Protocols

In Vitro H4R Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

-

Cell Line: HEK293T cells stably expressing human H4R.

-

Membrane Preparation: Harvest cells, homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (20,000 x g, 20 min). Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane (

) + -

Non-Specific Binding: Add unlabeled Histamine (

). -

Test: Add VUF 8430 (Concentration range:

to

-

-

Condition: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

In Vivo Pruritus Model (Mouse)

Objective: Assess H4R-mediated itch response.

-

Note: Due to lower rodent affinity, higher doses are required compared to human in vitro data.

-

Animals: Male Balb/c mice (6-8 weeks).

-

Preparation: Shave the rostral back of the mice 24 hours prior.

-

Administration:

-

Dissolve VUF 8430 dihydrobromide in sterile saline.

-

Inject VUF 8430 (10–30 mg/kg) subcutaneously (s.c.).

-

-

Observation: Place mouse in a viewing chamber.

-

Quantification: Count the number of scratching bouts (hind paw scratching the injection site) for 30 minutes post-injection.

-

Validation: Pre-treat a control group with the selective H4R antagonist JNJ-7777120 (20 mg/kg s.c.) 30 minutes prior to VUF 8430 to confirm H4 specificity.

Synthesis Pathway (Schematic)

The synthesis of VUF 8430 is generally achieved through the alkylation of thiourea derivatives.

Figure 2: Simplified synthetic logic for the guanidinylation of the aminoethyl-isothiourea scaffold.

References

-

Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[1][5][7] Journal of Medicinal Chemistry, 49(23), 6650–6651.[1][5][8] Link

-

Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430.[3] British Journal of Pharmacology, 157(1), 34–43.[3] Link

-

Coruzzi, G., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach.[1] European Journal of Pharmacology, 669(1-3), 121-127.[1] Link

-

Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

-

IUPHAR/BPS Guide to Pharmacology. VUF 8430 Ligand Page.[8] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor agonist [otavachemicals.com]

- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VUF-8430 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. VUF 8430 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Technical Guide: Selectivity and Mechanism of 2-Carbamimidamidoethyl Carbamimidothioate (VUF 8430) for Inducible Nitric Oxide Synthase

The following technical guide details the pharmacological profile, mechanism of action, and selectivity of 2-carbamimidamidoethyl carbamimidothioate , commonly known in the research community as VUF 8430 or S-(2-guanidinoethyl)isothiourea .

Executive Summary

2-carbamimidamidoethyl carbamimidothioate (Common Name: VUF 8430 ; also referred to as S-(2-guanidinoethyl)isothiourea) is a synthetic small molecule characterized by a dual-pharmacophore structure containing both a guanidine moiety and an isothiourea group linked by an ethyl chain.[1]

While structurally derived from the class of S-substituted isothiourea nitric oxide synthase (NOS) inhibitors, this compound presents a complex pharmacological profile:

-

Primary Identity: It is widely recognized as a potent, high-affinity Histamine H4 Receptor (H4R) Agonist (

nM). -

Secondary Identity: Like its structural analogs (e.g., S-ethylisothiourea, MEG), it functions as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) .

This guide focuses on its interactions with iNOS, its selectivity ratios against constitutive isoforms (eNOS, nNOS), and the critical experimental considerations required to distinguish its NOS-inhibitory effects from its H4R-mediated immunomodulation.

Chemical Identity & Mechanistic Profiling

Structural Basis of Interaction

The IUPAC name 2-carbamimidamidoethyl carbamimidothioate reveals the molecule's "double-headed" nature, designed to mimic the substrate L-Arginine with high fidelity.

-

Isothiourea Head (

): This group binds directly to the heme iron active site of the NOS enzyme. The sulfur atom coordinates with the heme iron, while the amidine nitrogens form hydrogen bonds with the conserved glutamate residue (Glu371 in iNOS) in the substrate access channel. -

Guanidine Tail (

): Linked by an ethyl spacer, this group mimics the

Mechanism of iNOS Inhibition

The compound acts as a slow, tight-binding competitive inhibitor .

-

Binding Mode: Reversible competition with L-Arginine.

-

Kinetics: Unlike simple competitive inhibitors, isothioureas often display time-dependent inhibition, suggesting a two-step binding mechanism where the initial enzyme-inhibitor complex (

) isomerizes to a tighter complex (

Selectivity Profile (iNOS vs. eNOS/nNOS)

While VUF 8430 is a potent iNOS inhibitor, its selectivity is distinct from the "gold standard" inhibitor 1400W .

| Isoform | Mechanism | Selectivity Note | |

| iNOS (Murine/Human) | ~10–50 nM | Competitive / Slow-Tight | High potency due to optimal fit in the larger iNOS pocket. |

| eNOS (Endothelial) | ~0.5–2 | Competitive | Lower affinity; steric hindrance in the narrower eNOS substrate channel. |

| nNOS (Neuronal) | ~0.5–1 | Competitive | Moderate affinity; less selective than 1400W. |

| Histamine H4R | 31 nM | Agonist | CRITICAL OFF-TARGET: Equipotent to iNOS inhibition. |

Key Insight: The selectivity for iNOS over eNOS is approximately 20–50 fold , which is significant but lower than the >1000-fold selectivity observed with 1400W. Researchers must control for H4R activation, which occurs at the same concentration range (

Visualization of Signaling & Selectivity

The following diagram illustrates the dual pathway activation/inhibition risk when using VUF 8430 in inflammatory models.

Caption: Dual pharmacological action of VUF 8430. Note that iNOS inhibition and H4R agonism occur at nearly identical concentrations, complicating phenotypic interpretation.

Experimental Validation Protocols

To validate the selectivity of VUF 8430 for iNOS in your specific model, you must decouple its NOS inhibitory activity from its H4R agonism.

Protocol A: Enzymatic Selectivity Assay (Cell-Free)

This assay isolates NOS activity, eliminating H4R interference.

-

Reagents: Recombinant human iNOS, eNOS, and nNOS (commercially available); L-[3H]Arginine; NADPH; Calmodulin/Ca2+ (for constitutive isoforms).

-

Reaction Mix: Incubate enzyme with VUF 8430 (0.1 nM – 10

M) in HEPES buffer (pH 7.4) containing cofactors (FAD, FMN, BH4). -

Substrate Addition: Initiate with L-[3H]Arginine (10

M) + NADPH (1 mM). -

Incubation:

-

iNOS: 30 min at 37°C (Ca2+-free).

-

eNOS/nNOS: 10 min at 37°C (Ca2+ supplemented).

-

-

Termination: Stop reaction with stop buffer (EDTA/HEPES).

-

Quantification: Separate L-[3H]Citrulline from Arginine using cation-exchange resin (Dowex-50W). Measure via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[VUF 8430]. Calculate

and

Protocol B: Functional Cell-Based Discrimination

Use this to confirm if observed effects are NOS-dependent or H4R-dependent.

-

Cell System: Murine Macrophages (RAW 264.[2]7) stimulated with LPS/IFN-

(induces iNOS). -

Treatment Groups:

-

Group 1: LPS + Vehicle.

-

Group 2: LPS + VUF 8430 (1

M). -

Group 3 (Control): LPS + VUF 8430 + JNJ 7777120 (Selective H4R Antagonist, 10

M).

-

-

Readout: Measure Nitrite accumulation (Griess Assay) in supernatant after 24 hours.

-

Interpretation:

-

If VUF 8430 reduces Nitrite in both Group 2 and Group 3, the effect is due to direct iNOS inhibition .

-

If JNJ 7777120 reverses the effect, the mechanism involves H4R signaling modulating iNOS expression.

-

Therapeutic & Research Implications

Use as a Pharmacological Tool

VUF 8430 is not recommended as a pure iNOS probe due to its H4R liability. For pure iNOS inhibition, 1400W or L-NIL are superior choices. However, VUF 8430 is valuable for studying the crosstalk between Histamine signaling and Nitric Oxide production in immunomodulation.

Limitations

-

Polypharmacology: The overlapping

values for H4R and iNOS make it a "dirty" drug for simple pathway analysis. -

Chemical Stability: Like many isothioureas, the compound is hygroscopic and sensitive to hydrolysis at high pH. Store as the dihydrobromide or dihydrochloride salt at -20°C.

References

-

Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. Link

-

Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[3] Inhibition by non-amino acid isothioureas.[2][3][4] Journal of Biological Chemistry, 269(43), 26669–26676. Link

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of inducible nitric oxide synthase. Biochemical Pharmacology, 51(4), 383–394. Link

-

Coruzzi, G., et al. (2007). Anti-inflammatory effects of the novel histamine H4 receptor agonist VUF 8430 in a rat model of colitis. European Journal of Pharmacology, 563(1-3), 240-244. Link

Sources

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

thermodynamic properties of 2-carbamimidamidoethyl carbamimidothioate

An In-Depth Technical Guide to the Thermodynamic Properties of 2-carbamimidamidoethyl carbamimidothioate

Introduction: The Significance of Thermodynamic Properties in Drug Development

2-carbamimidamidoethyl carbamimidothioate is a molecule of interest with structural motifs reminiscent of both guanidine and thiourea. These functional groups are known to participate in a variety of non-covalent interactions, making the thermodynamic characterization of this molecule crucial for understanding its behavior in biological systems. Thermodynamic properties such as enthalpy, entropy, Gibbs free energy, and heat capacity are fundamental to predicting a compound's stability, solubility, and binding affinity – all critical parameters in the drug development pipeline. A thorough understanding of these properties can guide formulation development, predict shelf-life, and provide insights into its mechanism of action at a molecular level.

This guide addresses the current knowledge gap by proposing a systematic approach to fully characterize the thermodynamic profile of 2-carbamimidamidoethyl carbamimidothioate.

Theoretical Framework: Core Thermodynamic Concepts

A comprehensive thermodynamic analysis involves the determination of several key parameters:

-

Enthalpy (ΔH): Represents the total heat content of a system. In the context of drug development, the enthalpy of fusion (melting) and the enthalpy of solution are of particular interest.

-

Entropy (ΔS): A measure of the disorder or randomness of a system. Changes in entropy drive many spontaneous processes, including dissolution and conformational changes.

-

Gibbs Free Energy (ΔG): The ultimate predictor of the spontaneity of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process. For drug-target interactions, the binding free energy is a critical determinant of efficacy.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is essential for understanding how a system's energy changes with temperature.

These properties are interconnected through the fundamental equation of thermodynamics:

ΔG = ΔH - TΔS

Experimental Approaches for Thermodynamic Characterization

A combination of calorimetric and analytical techniques is essential for a thorough experimental investigation of a compound's thermodynamic properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the melting point, enthalpy of fusion, and heat capacity of a solid material.

Experimental Protocol: DSC Analysis of 2-carbamimidamidoethyl carbamimidothioate

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum or alumina DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating run is often performed to investigate any changes in the material's properties after melting.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol: TGA of 2-carbamimidamidoethyl carbamimidothioate

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Continue heating to a temperature where complete decomposition is expected.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition and is a measure of the compound's thermal stability.

Solubility Studies

The solubility of a compound is a critical thermodynamic property. By measuring solubility at various temperatures, the enthalpy and entropy of solution can be determined using the van't Hoff equation.

Experimental Protocol: Temperature-Dependent Solubility Measurement

-

Equilibrium Method:

-

Prepare saturated solutions of the compound in a relevant buffer or solvent at different temperatures.

-

Ensure that excess solid is present to maintain saturation.

-

Agitate the solutions for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Data Analysis:

-

Plot the natural logarithm of the solubility (ln(S)) versus the inverse of the absolute temperature (1/T).

-

The slope of the resulting line is equal to -ΔHsol/R, and the y-intercept is equal to ΔSsol/R, where R is the gas constant.

-

Computational Approaches for Thermodynamic Prediction

In the absence of experimental data, and to complement experimental findings, computational chemistry offers powerful tools for predicting thermodynamic properties.

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), can be used to calculate the intrinsic thermodynamic properties of a molecule in the gas phase. These calculations can provide insights into the molecule's electronic structure and stability.

Workflow: DFT Calculations for 2-carbamimidamidoethyl carbamimidothioate

-

Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure. These are used to confirm that the structure is a true minimum on the potential energy surface and to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity at different temperatures.

-

Thermochemical Analysis: From the frequency analysis, standard thermodynamic functions can be derived.

Molecular Dynamics (MD) Simulations

MD simulations can model the behavior of the molecule in a solvent environment, providing insights into its solvation thermodynamics.

Workflow: MD Simulations for Solvation Free Energy

-

System Setup: The molecule is placed in a simulation box filled with a chosen solvent (e.g., water).

-

Equilibration: The system is allowed to equilibrate at a specific temperature and pressure.

-

Production Run: A long simulation is run to sample the conformational space of the molecule and its interactions with the solvent.

-

Free Energy Calculation: Techniques such as Thermodynamic Integration or Free Energy Perturbation can be used to calculate the solvation free energy, which is a measure of the energetic cost of transferring the molecule from the gas phase to the solvent.

Proposed Research Workflow

A synergistic approach combining experimental and computational methods is proposed for a comprehensive thermodynamic characterization of 2-carbamimidamidoethyl carbamimidothioate.

Caption: Proposed workflow for the thermodynamic characterization of 2-carbamimidamidoethyl carbamimidothioate.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison and analysis.

Table 1: Summary of Experimental Thermodynamic Data

| Parameter | Method | Value | Units |

| Melting Temperature (Tm) | DSC | °C | |

| Enthalpy of Fusion (ΔHfus) | DSC | kJ/mol | |

| Decomposition Temp. (Td) | TGA | °C | |

| Enthalpy of Solution (ΔHsol) | Solubility | kJ/mol | |

| Entropy of Solution (ΔSsol) | Solubility | J/mol·K |

Table 2: Summary of Computational Thermodynamic Data

| Parameter | Method | Value | Units |

| Gas Phase Enthalpy of Formation | DFT | kJ/mol | |

| Gas Phase Gibbs Free Energy | DFT | kJ/mol | |

| Solvation Free Energy | MD | kJ/mol |

The integrated data from these experimental and computational studies will provide a comprehensive thermodynamic profile of 2-carbamimidamidoethyl carbamimidothioate. This information is invaluable for:

-

Preformulation studies: Guiding the selection of appropriate excipients and formulation strategies.

-

Stability assessment: Predicting the chemical and physical stability of the compound under various storage conditions.

-

Biopharmaceutical modeling: Understanding the factors that govern its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While direct experimental data on the thermodynamic properties of 2-carbamimidamidoethyl carbamimidothioate is not currently available, a robust and scientifically sound characterization is achievable through the systematic application of the experimental and computational methodologies outlined in this guide. By following this integrated approach, researchers can generate the critical data needed to advance the development of this and other novel compounds, ultimately de-risking the drug development process and accelerating the delivery of new therapeutics to patients.

References

-

[Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.]([Link]_

The Role of Guanidinoethyl Disulfide (GED) in Preclinical Sepsis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key pathological feature of septic shock is profound vasodilation and hypotension, largely mediated by the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS). This technical guide provides an in-depth exploration of 2-carbamimidamidoethyl carbamimidothioate, more commonly known as guanidinoethyl disulfide (GED), a selective inhibitor of iNOS, and its role in experimental sepsis models. We will delve into its mechanism of action, provide detailed protocols for its application in established rodent models of sepsis, and present key data on its efficacy. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize GED as a tool to investigate the pathophysiology of sepsis and evaluate novel therapeutic strategies.

Introduction: The Rationale for iNOS Inhibition in Sepsis

The pathophysiology of sepsis is complex, involving a cascade of inflammatory and counter-inflammatory responses.[1] During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a massive release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] These cytokines, in turn, induce the expression of inducible nitric oxide synthase (iNOS) in various cell types, including macrophages and vascular smooth muscle cells.[3][4]

Unlike the constitutive NOS isoforms (eNOS and nNOS) which produce low levels of NO for physiological signaling, iNOS generates large, sustained amounts of NO.[5] This NO overproduction contributes significantly to the cardiovascular collapse seen in septic shock by causing profound vasodilation, decreased vascular reactivity to vasoconstrictors, and myocardial depression.[1][3] Therefore, selective inhibition of iNOS has emerged as a promising therapeutic strategy to counteract the detrimental hemodynamic effects of excessive NO in sepsis, without interfering with the essential physiological functions of the constitutive NOS isoforms.[6][7]

Guanidinoethyl disulfide (GED) is a potent inhibitor of nitric oxide synthase with a notable selectivity for the inducible isoform.[7][8] This selectivity makes it a valuable pharmacological tool for dissecting the specific contributions of iNOS to sepsis pathology in preclinical models.

Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase

Guanidinoethyl disulfide (GED) functions as a competitive inhibitor of iNOS.[8] Its mechanism of action is centered on its ability to compete with the natural substrate, L-arginine, for binding to the active site of the enzyme.[8] This competitive inhibition reduces the catalytic activity of iNOS, thereby decreasing the production of nitric oxide.

The selectivity of GED for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a key feature that underpins its therapeutic potential.[7][8] This selectivity is attributed to differences in the active site architecture among the NOS isoforms and potentially to differential cellular uptake.[8] By preferentially targeting iNOS, GED can mitigate the pathological overproduction of NO in sepsis while minimizing the disruption of the physiological roles of eNOS and nNOS, such as the regulation of blood pressure and neurotransmission.[3][8]

The following diagram illustrates the central role of iNOS in the septic inflammatory cascade and the point of intervention for GED.

Data on the Efficacy of Guanidinoethyl Disulfide in Sepsis Models

The efficacy of GED has been demonstrated in preclinical models of endotoxin-induced shock, a condition that mimics key aspects of sepsis.

In Vitro Potency and Selectivity

Studies on purified NOS isoforms have quantified the inhibitory potency and selectivity of GED.

| NOS Isoform | Ki (μM) |

| iNOS (inducible) | 4.3[7][8] |

| eNOS (endothelial) | 18[7][8] |

| nNOS (neuronal) | 25[8] |

Table 1: Inhibitory constants (Ki) of Guanidinoethyl Disulfide (GED) for different Nitric Oxide Synthase (NOS) isoforms.[7][8]

The lower Ki value for iNOS indicates a higher binding affinity and thus greater inhibitory potency compared to the constitutive isoforms.

In Vivo Hemodynamic Effects in a Rat Endotoxemia Model

In a rat model of endotoxin shock induced by intravenous administration of LPS, GED demonstrated a significant protective effect on hemodynamics.

| Treatment Group | Mean Arterial Pressure (mmHg) at 4 hours post-LPS |

| Saline Control | ~110 |

| LPS + Vehicle | ~70 |

| LPS + GED (3 mg/kg bolus + 10 mg/kg/h infusion) | ~100 |

Table 2: Effect of Guanidinoethyl Disulfide (GED) on mean arterial pressure in a rat model of LPS-induced endotoxemia. Data are approximated from graphical representations in Szabo et al., 1996.

GED administration prevented the profound drop in mean arterial blood pressure observed in untreated septic animals.

Survival Improvement in a Mouse Endotoxemia Model

In a lethal model of endotoxin shock in mice, treatment with GED resulted in a significant improvement in survival rates.

| Treatment Group | Survival Rate at 48 hours |

| LPS + Vehicle | < 20% |

| LPS + GED (10 mg/kg, i.p. at 2, 8, 14, 20, 26, 32, and 38 hours post-LPS) | > 60% |

Table 3: Effect of Guanidinoethyl Disulfide (GED) on survival in a mouse model of lethal endotoxin shock. Data are approximated from graphical representations in Szabo et al., 1996.[8]

These data underscore the potential of GED to mitigate the severe consequences of endotoxemia.

Experimental Protocols for Sepsis Models

The following are detailed, step-by-step methodologies for two commonly used rodent models of sepsis where GED can be investigated.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats

This model is highly reproducible and allows for the study of the acute inflammatory response to a key bacterial component.

Step-by-Step Methodology:

-

Animal Acclimatization: House male Wistar rats (250-300 g) under standard laboratory conditions for at least one week prior to the experiment.[9][10]

-

LPS Solution Preparation: Dissolve lipopolysaccharide (from E. coli serotype O111:B4 or similar) in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).[9][11]

-

GED Solution Preparation: Dissolve guanidinoethyl disulfide in sterile saline to the required concentrations for bolus and infusion.

-

Anesthesia (Optional): Anesthetize rats with an appropriate anesthetic agent if surgical procedures like catheter placement are required.

-

Vascular Catheterization: For continuous blood pressure monitoring and intravenous drug administration, cannulate the carotid artery and jugular vein.

-

Baseline Measurements: Allow the animal to stabilize and record baseline hemodynamic parameters.

-

LPS Administration: Administer a bolus of LPS intravenously (e.g., 10 mg/kg).[12]

-

GED Administration: At a specified time post-LPS administration (e.g., 90 minutes), administer a bolus of GED (e.g., 3 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h).[8]

-

Hemodynamic Monitoring: Continuously monitor mean arterial pressure, heart rate, and other relevant parameters for the duration of the experiment (e.g., 4-6 hours).

-

Blood Sampling: Collect blood samples at various time points to measure plasma levels of cytokines (e.g., TNF-α) and nitric oxide metabolites (nitrite/nitrate).

-

Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues (e.g., aorta, lung, liver) for analysis of iNOS expression (e.g., by Western blot or immunohistochemistry).

Cecal Ligation and Puncture (CLP) Model in Mice

The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.[13][14]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate mice (e.g., C57BL/6, 8-12 weeks old) to the laboratory environment.[13]

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).[6][13]

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.[13]

-

Midline Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[13][15]

-

Cecum Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.[6][14]

-

Cecum Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content can be expressed to ensure patency.[15][16]

-

Cecum Repositioning: Carefully return the cecum to the peritoneal cavity.[6]

-

Abdominal Closure: Close the peritoneum and skin in two separate layers with sutures or surgical clips.[13][15]

-

Fluid Resuscitation: Immediately after surgery, administer pre-warmed sterile saline subcutaneously (e.g., 1 mL) for fluid resuscitation.[13][16]

-

Analgesia: Administer a post-operative analgesic (e.g., buprenorphine) as per institutional guidelines.[13]

-

GED Administration: Administer GED intraperitoneally (e.g., 10 mg/kg) at predetermined time points post-CLP (e.g., at 2, 8, 14, 20, 26, 32, and 38 hours).[8]

-

Monitoring: Monitor the animals for survival and signs of sickness (e.g., using a sepsis score) at regular intervals for a specified period (e.g., 7 days).

Conclusion and Future Directions

Guanidinoethyl disulfide (GED) serves as a valuable pharmacological tool for investigating the role of iNOS-derived nitric oxide in the pathophysiology of sepsis. Its selectivity for iNOS allows for targeted inhibition of the pathological NO overproduction characteristic of septic shock, while sparing the physiological functions of constitutive NOS isoforms. The data from preclinical endotoxemia models demonstrate its potential to ameliorate hypotension and improve survival, providing a strong rationale for its use in sepsis research.

The detailed experimental protocols provided in this guide offer a framework for researchers to incorporate GED into their studies using either the LPS-induced endotoxemia or the CLP sepsis model. Future research could focus on optimizing dosing regimens, exploring the efficacy of GED in combination with other therapeutic agents, and investigating its effects on organ-specific dysfunction in more detail. A deeper understanding of the role of iNOS in different stages and phenotypes of sepsis, facilitated by selective inhibitors like GED, will be crucial for the development of novel and effective therapies for this devastating condition.

References

-

Main steps of the cecal ligation and puncture procedure. A: Mice are... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Szabó, C., Southan, G. J., Thiemermann, C., & Vane, J. R. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 619–632. [Link]

-

Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Steps in the CLP procedure in mice (A) Disinfection of the abdominal... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Cecal Ligation Puncture Procedure - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

-

Current Protocols in Immunology: Cecal Ligation and Puncture - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

The role of nitric oxide in sepsis-associated kidney injury - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - scielo.sa.cr. (n.d.). Retrieved February 22, 2026, from [Link]

-

Nitric oxide in trauma and sepsis - Surgical Treatment - NCBI Bookshelf - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Pathogenesis of Sepsis and Potential Therapeutic Targets - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

-

Cecal ligation and puncture (CLP) - Bio-protocol. (n.d.). Retrieved February 22, 2026, from [Link]

-

A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Effects of Nitric Oxide in Septic Shock | American Journal of Respiratory and Critical Care Medicine. (n.d.). Retrieved February 22, 2026, from [Link]

-

Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

-

LPS-induced endotoxemia - Bio-protocol. (n.d.). Retrieved February 22, 2026, from [Link]

-

Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment - Protocols.io. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Anti-Inflammatory Potential of Levosimendan in Sepsis: An Experimental Study Using a LPS-Induced Rat Model - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

-

Effect of methylguanidine in a model of septic shock induced by LPS - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Attenuation of endotoxin-induced multiple organ dysfunction by 1-amino-2-hydroxy-guanidine, a potent inhibitor of inducible nitric oxide synthase - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. (n.d.). Retrieved February 22, 2026, from [Link]

-

Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Hydrogen sulfide attenuates sepsis-induced cardiac dysfunction in infant rats by inhibiting the expression of cold-inducible RNA-binding protein - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Nitric oxide synthases | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 22, 2026, from [Link]

-

Enhanced Mouse Susceptibility to Endotoxin Shock after Plasmodium yoelii Infection Is Correlated with Increased Serum Levels of Lipopolysaccharide Soluble Receptors - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

-

Prevention of endotoxin-induced lethality in neonatal mice by interleukin-13 - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Endotoxin Activity Assay-Guided Patient Selection for Polymyxin B Hemoperfusion: Lessons from the TIGRIS Trial and Future Directions - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

-

Endotoxin‐induced acute lung injury in mice is protected by 5,7‐dihydroxy‐8‐methoxyflavone via inhibition of oxidative stress and HIF‐1α - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. atsjournals.org [atsjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Nitric oxide in trauma and sepsis - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment [protocols.io]

- 11. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 12. Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Binding Affinity of 2-carbamimidamidoethyl carbamimidothioate with Nitric Oxide Synthase Isoforms

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the binding affinity of 2-carbamimidamidoethyl carbamimidothioate, commonly known as agmatine, to the three principal isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering not only established binding data but also the underlying experimental methodologies and their scientific rationale.

Introduction: The Significance of Nitric Oxide Synthase and its Modulation

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of this gaseous messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—nNOS, iNOS, and eNOS—share a common function but differ in their localization, regulation, and the amount of NO they produce.

-

Neuronal Nitric Oxide Synthase (nNOS): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and cell communication.[1]

-

Inducible Nitric Oxide Synthase (iNOS): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO as part of the immune response.[1]

-

Endothelial Nitric Oxide Synthase (eNOS): Located in the endothelium, eNOS is responsible for the production of NO that regulates vascular tone and function.[1]

Given the diverse roles of NO, the modulation of NOS activity is a significant area of therapeutic interest. Dysregulation of NOS activity is implicated in various conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents.

2-carbamimidamidoethyl carbamimidothioate (Agmatine): An Endogenous Modulator of NOS Activity

Agmatine, a cationic amine derived from the decarboxylation of L-arginine, is an endogenous neuromodulator with a wide range of biological activities.[2] Its structural similarity to L-arginine, the substrate for NOS, positions it as a natural candidate for interacting with these enzymes. Understanding the specifics of this interaction is crucial for elucidating the physiological roles of agmatine and its therapeutic potential.

Binding Affinity of Agmatine to NOS Isoforms: A Quantitative Overview

Agmatine acts as a competitive inhibitor of all three NOS isoforms, meaning it competes with the natural substrate, L-arginine, for binding to the enzyme's active site. However, its affinity for each isoform varies significantly. The inhibitory potency is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a higher binding affinity.

| NOS Isoform | Inhibition Constant (Ki) |

| nNOS (Neuronal) | ~660 µM[3] |

| iNOS (Inducible) | ~220 µM[3] |

| eNOS (Endothelial) | ~7.5 mM[3] |

These values demonstrate that agmatine exhibits a preferential binding to iNOS, followed by nNOS, and has a significantly lower affinity for eNOS. This isoform selectivity is a key aspect of its pharmacological profile.

Experimental Determination of Binding Affinity: Methodologies and Rationale

The determination of binding affinities is a cornerstone of drug discovery and pharmacological research. Several robust techniques are employed to quantify the interaction between a ligand, such as agmatine, and its target enzyme. This section provides a detailed look into the key experimental protocols.

Radiometric L-Citrulline Exclusion Assay

This is a widely used and sensitive method to measure NOS activity and, consequently, the inhibitory potency of compounds like agmatine.

Principle: NOS enzymes convert L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-[³H]arginine as the substrate, the amount of the product, L-[³H]citrulline, can be quantified to determine enzyme activity. An inhibitor will reduce the amount of L-[³H]citrulline produced.

Experimental Workflow:

Caption: Workflow for determining NOS inhibitory activity using the L-citrulline exclusion assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Assay Buffer: A buffer such as HEPES at a physiological pH (e.g., 7.4) is used to maintain the stability and optimal activity of the enzyme.[4]

-

Cofactors: NOS activity requires a suite of cofactors, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Calmodulin is also required for nNOS and eNOS activity.[1] These are included to ensure the enzyme is functioning optimally.

-

L-[³H]arginine: The radiolabeled substrate is used at a concentration typically around the Michaelis-Menten constant (Km) of the enzyme for arginine.

-

Agmatine Solutions: A range of concentrations of agmatine are prepared to determine the dose-dependent inhibition.

-

Stop Solution: An acidic buffer or a solution containing EDTA is used to halt the enzymatic reaction.

-

Cation-Exchange Resin: This is used to separate the positively charged L-[³H]arginine from the neutral L-[³H]citrulline.

-

-

Assay Procedure:

-

The reaction is initiated by adding the NOS enzyme to a mixture containing the assay buffer, cofactors, L-[³H]arginine, and varying concentrations of agmatine.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated by the addition of the stop solution.

-

The mixture is then applied to a column containing a cation-exchange resin. The unreacted L-[³H]arginine binds to the resin, while the L-[³H]citrulline passes through.

-

The amount of radioactivity in the eluate is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of agmatine that inhibits 50% of the NOS activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the agmatine concentration.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where:

-

[S] is the concentration of the substrate (L-arginine).

-

Km is the Michaelis-Menten constant of the enzyme for the substrate.

-

-

Causality Behind Experimental Choices:

-

Choice of Radiometric Assay: This method is highly sensitive, allowing for the detection of low levels of enzyme activity and inhibition.

-

Use of Cation-Exchange Resin: This provides a simple and effective way to separate the substrate from the product, which is crucial for accurate quantification.

-

Cheng-Prusoff Equation: This equation is essential for converting the experimentally determined IC50 value into the true inhibitory constant (Ki), which is independent of the substrate concentration used in the assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd, the reciprocal of the association constant Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting heat changes are used to determine the thermodynamic parameters of the interaction.

Experimental Workflow:

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Rationale for Use:

-

Label-Free: ITC does not require any modification or labeling of the interacting molecules, providing data on the interaction in its native state.

-

Thermodynamic Information: It is the only technique that can directly measure the enthalpy of binding, providing deeper insights into the forces driving the interaction.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique for monitoring molecular interactions. It is highly sensitive and can provide kinetic data on the association and dissociation rates of the binding event.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., a NOS isoform) is immobilized on the chip, and the other molecule (the analyte, e.g., agmatine) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

Experimental Workflow:

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.

Rationale for Use:

-

Real-Time Kinetics: SPR provides valuable information on the rates of association and dissociation, which can be crucial for understanding the dynamic nature of the interaction.

-

High Sensitivity: It is capable of detecting the binding of small molecules to larger protein targets.

Structural Basis of Interaction and Functional Consequences

The competitive nature of agmatine's inhibition of NOS isoforms suggests that it binds to the same active site as the substrate, L-arginine. The guanidino group of agmatine likely forms key interactions with acidic residues in the active site, mimicking the binding of the guanidino group of L-arginine. The isoform selectivity observed can be attributed to subtle differences in the amino acid composition and conformation of the active sites among the three NOS isoforms.

Beyond competitive inhibition, agmatine has been shown to be an irreversible inactivator of nNOS at physiologically relevant concentrations, with a Ki of 29 μM.[3][5] This inactivation is thought to occur through an increase in the NADPH oxidase activity of the enzyme, leading to the production of reactive oxygen species that modify the heme group essential for catalytic activity.[3][5] Furthermore, agmatine can also influence the expression levels of NOS isoforms. For instance, some studies have shown that agmatine treatment can lead to an increase in eNOS expression while decreasing iNOS expression.[6][7]

Conclusion and Future Directions